![molecular formula C18H20N2O5S B5871834 N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5871834.png)
N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as DOPB, is a sulfonamide-based compound that has been extensively studied for its potential applications in medical research. DOPB is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many cancer cells.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential applications in medical research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to be effective in reducing tumor hypoxia, which is a major factor in the resistance of cancer cells to chemotherapy and radiation therapy. In addition, N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have anti-inflammatory and anti-angiogenic properties, which could be useful in the treatment of a variety of diseases.
Mechanism of Action
N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a potent inhibitor of CA IX, an enzyme that is overexpressed in many cancer cells. CA IX plays a key role in the regulation of pH in cancer cells, which is essential for their survival and growth. By inhibiting CA IX, N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide disrupts the pH regulation in cancer cells, leading to their death. In addition, N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to inhibit the activity of hypoxia-inducible factor 1 alpha (HIF-1α), a transcription factor that is involved in the regulation of genes that promote tumor growth and survival.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of CA IX and HIF-1α, leading to the disruption of pH regulation in cancer cells and the inhibition of tumor growth. In addition, N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have anti-inflammatory and anti-angiogenic properties, which could be useful in the treatment of a variety of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is its potent inhibitory activity against CA IX and HIF-1α, which makes it a promising candidate for the development of new cancer therapies. However, N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has some limitations for lab experiments. It is relatively insoluble in water, which makes it difficult to administer in vivo. In addition, N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has a relatively short half-life, which limits its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the research on N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One possible direction is the development of new formulations of N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide that are more soluble and have a longer half-life. Another direction is the investigation of the potential applications of N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in the treatment of other diseases, such as inflammation and angiogenesis. Finally, the development of new analogs of N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide with improved potency and selectivity could lead to the development of more effective cancer therapies.
Synthesis Methods
The synthesis of N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves several steps, including the reaction of 3,4-dimethoxyphenylamine with 4-chlorobenzenesulfonyl chloride to form 3,4-dimethoxyphenyl(4-chlorobenzenesulfonyl)amine. This intermediate is then reacted with 2-oxo-1-pyrrolidineacetamide to form N-(3,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. The final product is obtained through purification and recrystallization.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-10-5-13(12-17(16)25-2)19-26(22,23)15-8-6-14(7-9-15)20-11-3-4-18(20)21/h5-10,12,19H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXDQOMWQNNNCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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